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molecular formula C11H19ClO2 B8527726 Ethyl 1-(4-chlorobutyl)-1-cyclobutanecarboxylate

Ethyl 1-(4-chlorobutyl)-1-cyclobutanecarboxylate

Cat. No. B8527726
M. Wt: 218.72 g/mol
InChI Key: NEODPXBIIUVCDA-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

Compound 104b was prepared, likewise the procedure described for 104c, starting from LDA (prepared from BuLi (2.5M in hexanes, 52.8 mL, 132 mmol) and iPr2NH (18.52 mL, 132 mmol, distilled from NaOH)), ethyl 1-cyclobutanecarboxylate (Török, B. et al. J. Chem. Soc. Perkin Trans. 1, 1993, 7, 801-804) (14.05 g, 110 mmol) (the resulting mixture was allowed to warm to 0° C. and cooled again to −60° C.) and 1-bromo-4-chlorobutane (19.1 mL, 165 mmol) to give, after purification by fractional distillation under reduced pressure, 104b (20.53 g, 86%) as a thin, colorless oil. bp: T=64-71° C. (p=0.001 Torr). 1H NMR: δ 4.13 (q, J=7.1 Hz, 2H), 3.51 (t, J=6.8 Hz, 2H), 2.50-2.32 (m, 2H), 1.96-1.70 (m, 8H), 1.40-1.20 (m, 2H), 1.26 (t, J=7.2 Hz, 3H). 13C NMR: δ 176.6, 60.3, 47.6, 44.8, 37.3, 32.8, 30.1 (2×), 22.4, 15.8, 14.4.
[Compound]
Name
104c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
52.8 mL
Type
reactant
Reaction Step Two
Quantity
14.05 g
Type
reactant
Reaction Step Three
Quantity
19.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[CH:9]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11][CH2:10]1.Br[CH2:19][CH2:20][CH2:21][CH2:22][Cl:23]>>[Cl:23][CH2:22][CH2:21][CH2:20][CH2:19][C:9]1([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
104c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
52.8 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Three
Name
Quantity
14.05 g
Type
reactant
Smiles
C1(CCC1)C(=O)OCC
Step Four
Name
Quantity
19.1 mL
Type
reactant
Smiles
BrCCCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after purification
DISTILLATION
Type
DISTILLATION
Details
by fractional distillation under reduced pressure, 104b (20.53 g, 86%) as a thin, colorless oil
CUSTOM
Type
CUSTOM
Details
T=64-71° C. (p=0.001 Torr)

Outcomes

Product
Name
Type
product
Smiles
ClCCCCC1(CCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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